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2-(Aminomethyl)benzonitrile

hydrochloride

Cat. No.: B1290895 Get Quote

Abstract
This technical guide provides a comprehensive analysis of 2-(Aminomethyl)benzonitrile
hydrochloride (CAS No: 1134529-25-1), a key organic intermediate with applications in

pharmaceutical development.[1] This document details the compound's structural and

physicochemical properties and offers an in-depth examination of its spectral characteristics

through Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Mass

Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Each analytical section is

accompanied by a detailed, field-tested experimental protocol, explaining the causality behind

methodological choices to ensure data integrity and reproducibility. The guide is structured to

serve as a practical reference for researchers engaged in the synthesis, characterization, and

application of this compound.

Chemical Identity and Physicochemical Properties
Structure and Nomenclature
2-(Aminomethyl)benzonitrile hydrochloride is an organic salt consisting of the protonated 2-

(aminomethyl)benzonitrile cation and a chloride anion. The core structure features a

benzonitrile ring substituted at the ortho (position 2) with an aminomethyl group (-CH₂NH₃⁺).

This substitution pattern is critical to its reactivity and potential biological activity.

IUPAC Name: 2-(aminomethyl)benzonitrile;hydrochloride[1][2]
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CAS Number: 1134529-25-1[1][2][3]

Molecular Formula: C₈H₉ClN₂[1][2][3]

Synonyms: 2-Cyanobenzylamine hydrochloride, 2-Aminomethyl-benzonitrile hydrochloride[3]

[4]

Physicochemical Data
The compound typically appears as a white to pale brownish-yellow crystalline solid.[1] A

summary of its key physicochemical properties is presented below.

Property Value Source(s)

Molecular Weight 168.62 g/mol [1][2][3]

Exact Mass 168.045426 Da [3]

Appearance
White to pale brownish-yellow

crystalline solid
[1]

Topological Polar Surface Area 49.8 Å² [3][5]

Hydrogen Bond Donor Count 2 [3]

Hydrogen Bond Acceptor

Count
2 [3]

Rotatable Bond Count 1 [3]

Storage Temperature 2-8 °C [6]

Spectroscopic and Spectrometric Analysis
A multi-technique spectroscopic approach is essential for the unambiguous structural

confirmation and purity assessment of 2-(Aminomethyl)benzonitrile hydrochloride. The

following sections detail the expected spectral data and provide robust protocols for their

acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure in

solution. Both ¹H and ¹³C NMR are required for a complete assignment.

Rationale for Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of

choice. Its polarity effectively dissolves the hydrochloride salt, and its ability to form hydrogen

bonds slows the exchange rate of the amine protons (-NH₃⁺), allowing them to be observed as

a distinct, albeit often broad, signal in the ¹H NMR spectrum.

The ¹H NMR spectrum provides information on the number, environment, and connectivity of

protons.

Aromatic Protons (δ ≈ 7.5-8.0 ppm): The four protons on the benzene ring will appear in this

region. Due to the ortho-substitution pattern, they will form a complex multiplet system.

Amine Protons (-NH₃⁺, δ ≈ 8.5-9.5 ppm): The three protons of the ammonium group will

typically appear as a broad singlet. The chemical shift can be concentration-dependent and

influenced by residual water in the solvent.

Methylene Protons (-CH₂-, δ ≈ 4.2 ppm): The two protons of the aminomethyl group are

adjacent to the aromatic ring and the positively charged nitrogen, causing them to be

significantly deshielded and appear as a singlet.

The ¹³C NMR spectrum reveals the number of unique carbon environments.

Aromatic Carbons (δ ≈ 125-140 ppm): Six distinct signals are expected for the benzene ring

carbons.

Nitrile Carbon (-C≡N, δ ≈ 115-120 ppm): The carbon of the cyano group appears in a

characteristic region, upfield from the aromatic signals.[7]

Methylene Carbon (-CH₂-, δ ≈ 40-45 ppm): The carbon of the aminomethyl group.

Sample Preparation: Accurately weigh 10-25 mg of 2-(Aminomethyl)benzonitrile
hydrochloride for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[8]

Dissolution: Add approximately 0.7 mL of DMSO-d₆. Vortex the vial until the sample is fully

dissolved. If particulates remain, filter the solution through a pipette with a small glass wool
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plug into a clean NMR tube.

Transfer: Transfer the clear solution into a 5 mm NMR tube. Ensure the sample height is

adequate for the instrument's detector (typically ~4-5 cm).

Instrumentation:

Acquire data on a 400 MHz (or higher) NMR spectrometer.

Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.

Shim the magnetic field to achieve optimal homogeneity, using the lock signal as a

reference.

Acquisition Parameters (¹H):

Set a spectral width of approximately 16 ppm.

Use a 30-degree pulse angle.

Set a relaxation delay of 1-2 seconds.

Acquire 16-32 scans for a high signal-to-noise ratio.

Acquisition Parameters (¹³C):

Set a spectral width of approximately 240 ppm.

Use a proton-decoupled pulse sequence.

Set a relaxation delay of 2-5 seconds.

Acquire a sufficient number of scans (typically 1024 or more) to achieve an adequate

signal-to-noise ratio.

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual

solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).
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Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy identifies the functional groups present in the molecule by detecting their

characteristic vibrational frequencies.

Rationale for Technique Selection: Attenuated Total Reflectance (ATR) is the preferred method

for solid samples as it requires minimal to no sample preparation, ensuring rapid and

reproducible analysis.[9][10]

N-H Stretch (≈ 3000-3200 cm⁻¹): A broad and strong absorption band characteristic of the

ammonium salt (-NH₃⁺).

Aromatic C-H Stretch (≈ 3000-3100 cm⁻¹): Sharp, medium-intensity peaks appearing just

above 3000 cm⁻¹.

C≡N Stretch (Nitrile, ≈ 2220-2240 cm⁻¹): A sharp, strong, and highly characteristic peak. For

aromatic nitriles, this peak is at a slightly lower wavenumber compared to aliphatic nitriles

due to electronic conjugation with the aromatic ring.[11]

C=C Stretch (Aromatic, ≈ 1450-1600 cm⁻¹): Several sharp, medium-intensity bands

corresponding to the benzene ring vibrations.

N-H Bend (≈ 1500-1600 cm⁻¹): A medium-intensity band, often overlapping with the aromatic

C=C stretches.

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean.[12] Wipe the

crystal surface with a solvent-moistened wipe (e.g., isopropanol) and allow it to dry

completely.

Background Collection: Acquire a background spectrum of the clean, empty ATR crystal. This

is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances from the

sample spectrum.

Sample Application: Place a small amount (a few milligrams) of the solid 2-
(Aminomethyl)benzonitrile hydrochloride powder onto the center of the ATR crystal.[13]
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Pressure Application: Use the instrument's pressure clamp to apply firm, even pressure to

the sample, ensuring good contact between the powder and the crystal surface.[14]

Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added

at a resolution of 4 cm⁻¹ to produce a high-quality spectrum.

Data Processing: The software will automatically ratio the sample spectrum against the

background spectrum to generate the final absorbance or transmittance spectrum.

Cleaning: After analysis, release the pressure clamp, remove the sample powder, and clean

the crystal surface thoroughly as described in step 1.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule,

allowing for the determination of its molecular weight and elemental composition.

Rationale for Technique Selection: Electrospray Ionization (ESI) is the ideal ionization method

for this compound.[15] As a pre-existing salt, the molecule is already charged in solution, and

ESI is a "soft" technique that gently transfers these ions into the gas phase without causing

significant fragmentation, allowing for clear observation of the molecular ion.[16][17]

Ionization Mode: Positive ion mode (ESI+) is required to detect the cationic form of the

molecule.

Expected Ion: The primary ion observed will be the parent cation [C₈H₈N₂ + H]⁺, which

corresponds to the free base form, 2-(aminomethyl)benzonitrile.

Calculated m/z: The monoisotopic mass of the free base (C₈H₈N₂) is 132.0687 Da.[5][18]

Therefore, the expected m/z value for the protonated molecule [M+H]⁺ is approximately

133.076.

High-Resolution MS (HRMS): HRMS analysis (e.g., on a TOF or Orbitrap analyzer) can

confirm the elemental formula by providing a highly accurate mass measurement, which

should be within 5 ppm of the theoretical value.

Sample Preparation:
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Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent like methanol

or acetonitrile.[19]

Perform a serial dilution to create a final sample concentration of approximately 1-10

µg/mL in a 50:50 mixture of acetonitrile and water, often with 0.1% formic acid to ensure

protonation and improve spray stability.[19]

Instrument Setup:

Calibrate the mass spectrometer according to the manufacturer's guidelines to ensure

high mass accuracy.

Set the instrument to operate in positive ion ESI mode.

Infusion: Infuse the final diluted sample into the ESI source at a low flow rate (e.g., 5-10

µL/min) using a syringe pump.[17]

ESI Source Parameters Optimization:

Capillary Voltage: ~3-5 kV.[15]

Nebulizing Gas (N₂): Adjust to achieve a stable spray.

Drying Gas (N₂): Set a temperature and flow rate (e.g., 250-350 °C) sufficient to desolvate

the ions without causing thermal degradation.

Mass Analyzer Parameters:

Scan over a mass range that includes the expected m/z value (e.g., m/z 50-300).

For HRMS, ensure the instrument is operating in high-resolution mode.

Data Acquisition: Acquire data for 1-2 minutes to obtain a stable, averaged mass spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information on electronic transitions within the molecule,

particularly those involving π-electrons in the aromatic system and nitrile group.
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The UV-Vis spectrum of 2-(Aminomethyl)benzonitrile hydrochloride in a solvent like ethanol

or methanol is expected to show absorptions characteristic of a substituted benzene ring.

π → π Transitions:* Strong absorption bands are expected in the range of 200-280 nm.

These arise from electronic transitions within the conjugated π-system of the benzonitrile

core.[20] Simple nitriles often do not show significant absorption above 200 nm, but

conjugation with the aromatic ring shifts this to a more accessible wavelength.[7]

Solvent Selection: Use a UV-grade solvent that does not absorb in the region of interest

(e.g., methanol, ethanol, or water).

Sample Preparation:

Prepare a stock solution of the compound with a known concentration (e.g., 1 mg/mL) in

the chosen solvent.

Dilute the stock solution to a concentration that will result in an absorbance maximum

between 0.5 and 1.5 AU (Absorbance Units) to ensure adherence to the Beer-Lambert

law. A typical final concentration is in the µg/mL range.

Instrumentation:

Use a dual-beam UV-Vis spectrophotometer.

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

Fill a second matched quartz cuvette with the diluted sample solution.

Measurement:

Place the blank and sample cuvettes in the spectrophotometer.

Run a baseline correction using the blank cuvette.

Scan the sample across a wavelength range from approximately 400 nm down to 190 nm.

Data Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ) from the resulting

spectrum.
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Integrated Data Interpretation Workflow
Confirming the identity and purity of 2-(Aminomethyl)benzonitrile hydrochloride requires a

synergistic interpretation of all acquired data. The following workflow illustrates the logical

process for structural verification.

Final Verification

NMR (¹H & ¹³C)

Proton/Carbon Skeleton
(Connectivity & Environment)

FT-IR (ATR)

Functional Groups
(-C≡N, -NH₃⁺, Aromatic)

MS (ESI+)

Molecular Weight
(m/z = 133.076 for [M+H]⁺)

UV-Vis

Confirms
Conjugation

Structure Confirmed:
2-(Aminomethyl)benzonitrile

Hydrochloride

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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